molecular formula C16H19NO4 B1149837 Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 146726-10-5

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1149837
CAS No.: 146726-10-5
M. Wt: 289.331
InChI Key: XIDIYCYNFZXXRZ-OCZCAGDBSA-N
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Description

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound belonging to the class of azabicyclohexane derivatives, recognized for its unique and rigid bicyclic structure that serves as a critical pharmacophore in medicinal chemistry . This compound is extensively used in pharmaceutical research as a key synthetic intermediate or building block for the development of novel therapeutic agents . Its high research value stems from its ability to impart significant conformational constraints, potentially enhancing a drug candidate's affinity for biological targets and improving its metabolic stability . The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in drug discovery, with related derivatives being investigated for their activity as inhibitors of enzymes like ketohexokinase (KHK), a target for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and hyperuricemia . The specific stereochemistry denoted by (1R,5S,6S) defines the three-dimensional orientation of the molecule, which is crucial for its interaction with biological systems and its resultant pharmacological profile . The Cbz (carbobenzyloxy) group acts as a protecting group for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic sequences, while the ethyl ester offers a handle for hydrolysis or other transformations . Common synthetic routes to access this and similar azabicyclic structures often involve stereoselective metal-catalyzed reactions, such as rhodium-catalyzed cyclopropanation, to construct the central bicyclo[3.1.0]hexane framework with high precision . This product is intended for research purposes only and is strictly not approved for use in humans, animals, or as a medicinal product.

Properties

IUPAC Name

3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEJHXZQYANNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclic Core Construction

The bicyclo[3.1.0]hexane core is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrrole derivatives. Nguyen et al. demonstrated that reacting N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under dirhodium(II) catalysis (0.1 mol% Rh₂(S-PTTL)₄) in dichloromethane at 23°C yields the bicyclic ester with high stereocontrol . Key parameters include:

ParameterConditionYield (%)Stereoselectivity (exo:endo)
Catalyst loading0.1 mol% Rh₂(S-PTTL)₄8595:5
SolventDichloromethane--
Temperature23°C--

The exo-selectivity arises from the catalyst’s ability to enforce a suprafacial trajectory during cyclopropanation . Subsequent hydrolysis under basic conditions (NaOH, THF/H₂O) converts the ester to the carboxylic acid, though this step is omitted when the ethyl ester is retained .

Cbz Protection Strategy and Telescoped Synthesis

Following cyclopropanation, the N-Boc group is replaced with a carboxybenzyl (Cbz) protecting group. A telescoped procedure eliminates intermediate purification:

  • Deprotection : The crude cyclopropanation product is treated with HCl in dioxane to remove the Boc group.

  • Cbz Protection : The free amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine, achieving >90% conversion .

  • Workup : The mixture is concentrated, and the product is isolated via extraction with ethyl acetate, yielding Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate in 76% overall yield .

This method avoids chromatography, making it scalable for gram-scale synthesis .

Alternative Routes via Dehydrohalogenation and Cyanide Addition

Patent EP0008813B1 outlines a route starting from 3-halo-3-azabicyclo[3.1.0]hexane derivatives :

  • Dehydrohalogenation : 3-Chloro-3-azabicyclo[3.1.0]hexane is treated with sodium hydroxide in ethanol at 60°C to form 3-azabicyclo[3.1.0]hex-2-ene.

  • Bisulfite-Cyanide Addition : The enamine reacts with sodium bisulfite, followed by sodium cyanide, to yield 2-cyano-3-azabicyclo[3.1.0]hexane.

  • Esterification : The nitrile is hydrolyzed to the carboxylic acid using HCl/EtOH, then esterified with ethanol under acidic conditions .

While this route provides access to the carboxylic acid precursor, stereochemical outcomes are less predictable compared to dirhodium catalysis .

Stereochemical Control and Resolution

The (1R,5S,6S) configuration is achieved through:

  • Chiral Dirhodium Catalysts : Rh₂(S-PTTL)₄ induces >95% enantiomeric excess (ee) in the cyclopropanation step .

  • Dynamic Kinetic Resolution : In patent WO2014173375A1, reductive amination of a chiral aldehyde precursor with a tropane core ensures correct stereochemistry . Though developed for Maraviroc synthesis, this strategy is adaptable to the target compound by substituting the aldehyde with a Cbz-protected amine .

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
Dirhodium catalysis High stereoselectivity, scalabilityRequires specialized catalysts76
Dehydrohalogenation Uses inexpensive reagentsLow stereocontrol, multiple steps54
Telescoped synthesis No chromatography, efficientSensitivity to reaction conditions76

Critical Reaction Parameters

  • Solvent Effects : Dichloromethane optimizes dirhodium catalyst activity, while ethanol improves dehydrohalogenation kinetics .

  • Temperature : Cyclopropanation proceeds optimally at 23°C, whereas dehydrohalogenation requires 60°C .

  • Catalyst Loadings : Dirhodium(II) at 0.1 mol% achieves high turnover, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or protected amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amine, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related analogs based on substituents, stereochemistry, and applications:

Compound Name Substituents Stereochemistry Molecular Formula MW CAS Key Applications References
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-Cbz, 6-ethyl ester (1R,5S,6S) C15H19NO2 245.32 174456-76-9 Intermediate in drug synthesis
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-aza, 6-ethyl ester (1R,5S,6R) C8H13NO2 155.20 N/A Precursor for allosteric inhibitors
Ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-benzyl, 2,4-dioxo, 6-ethyl ester (1R,5S,6r) C15H15NO4 273.28 846024-42-8 Building block for oxidized derivatives
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate 3-Boc, 6-ethyl ester (1R,5S,6s) C13H21NO4 255.31 827599-20-2 Bromodomain (BET) inhibitor synthesis

Key Observations :

  • Stereochemistry : The 6S vs. 6R configuration (e.g., target vs. compound) alters spatial orientation, impacting binding affinity in enzyme inhibitors .
  • Protecting Groups: Cbz: Stable under basic/acidic conditions but cleaved by hydrogenolysis. Ideal for intermediates requiring orthogonal protection . Boc: Acid-labile, enabling selective deprotection in acidic media (e.g., TFA), as seen in BET inhibitor syntheses .
  • Functional Groups :
    • Dioxo derivatives () introduce ketone groups, enabling further functionalization (e.g., nucleophilic additions) .
    • 3-Oxo analogs () exhibit distinct reactivity, such as participation in Michael additions or reductions .
Physicochemical Properties
  • Solubility: Ethyl esters (e.g., target compound) enhance solubility in organic solvents (THF, DCM), facilitating reactions in non-polar media .
  • Stability: Cbz group stable under acidic/basic conditions but sensitive to hydrogenolysis. Boc group labile in acids (e.g., TFA), enabling selective deprotection .

Biological Activity

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the class of azabicyclohexane derivatives, characterized by a unique bicyclic structure that contributes to its biological activity. The synthesis typically involves:

  • Starting Materials : The synthesis begins with an appropriate azabicyclohexane precursor.
  • Protection : The amino group is protected using a carbobenzyloxy (Cbz) group.
  • Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.

This synthetic route allows for the selective modification of functional groups, enhancing the compound's bioactivity and stability .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The rigid bicyclic structure influences binding affinity and specificity towards these targets, which may include various enzymes and receptors involved in cellular signaling pathways .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study noted that certain derivatives could inhibit cell cycle progression in cancer cells:

  • Cell Cycle Arrest : Compounds demonstrated the ability to arrest cells at the G0/G1 phase of the cell cycle, which is crucial for preventing tumor growth .
  • Cytotoxicity : The compound showed cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with azabicyclohexane derivatives:

  • Neurotransmitter Modulation : These compounds may influence neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Inhibition of Neuroinflammation : Some studies have highlighted their role in reducing neuroinflammatory markers, which is pivotal in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCell cycle arrest at G0/G1 phase
CytotoxicityComparable effects to cisplatin
NeuroprotectionModulation of neurotransmitter levels
NeuroinflammationReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate?

  • Answer : The compound is typically synthesized via cyclopropanation or condensation reactions. A key method involves reacting N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol % loading), achieving yields up to 66% under optimized conditions . Alternatively, sequential halogen displacement (e.g., using 2,5-dichloro-3-nitropyridine) with alkoxide and the bicyclic ester precursor, followed by hydrolysis, is employed to generate intermediates . For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical to retain the (1R,5S,6S) configuration .

Q. How do reaction conditions influence the stability of this bicyclic compound during synthesis?

  • Answer : Stability is highly sensitive to temperature and pH. Hydrolysis of the ester group occurs readily under basic conditions (e.g., NaOH in methanol at RT), necessitating pH control during purification . Elevated temperatures (>100°C) in polar solvents like butyronitrile can lead to ring-opening side reactions, requiring strict thermal monitoring . Catalytic hydrogenation (e.g., Fe/NH4Cl in ethanol) is preferred for reducing nitro groups without destabilizing the bicyclic core .

Q. What structural features dictate its reactivity in medicinal chemistry applications?

  • Answer : The Cbz (carbobenzoxy) group enhances solubility in organic solvents and acts as a protective group for the nitrogen, enabling selective deprotection under hydrogenolysis . The bicyclo[3.1.0]hexane scaffold imposes rigidity, favoring interactions with flat binding pockets (e.g., enzymes like histone deacetylases) . The ester moiety allows further derivatization via hydrolysis to carboxylic acids or amide coupling .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

  • Answer : Enantioselective cyclopropanation using chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) ensures >90% ee . Post-synthesis, diastereomeric salts (e.g., with tartaric acid) can resolve impurities via crystallization . Advanced HPLC methods with chiral stationary phases (e.g., Chiralpak AD-H) are recommended for purity validation .

Q. What strategies address low yields in fluorinated analog synthesis?

  • Answer : Fluorination via photoredox catalysis (e.g., using Ir(ppy)₃ and Selectfluor) improves regioselectivity for 3,3-difluoro derivatives . For electrophilic fluorination, in situ generation of fluorinating agents (e.g., DAST) minimizes side reactions . Low yields in Suzuki couplings (e.g., with aryl boronic acids) are mitigated by PdCl₂(dppf) catalysts and microwave-assisted heating .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in IC₅₀ values (e.g., for IDH1 inhibition) often arise from assay conditions. Standardize cell lines (e.g., AML cells for IDH1 studies) and use orthogonal assays (e.g., ITC for binding affinity vs. enzymatic activity) . For receptor targets, molecular dynamics simulations clarify stereospecific interactions, distinguishing active vs. inactive conformers .

Q. What methodologies validate the compound’s mechanism in epigenetic modulation?

  • Answer : Use CRISPR-edited isogenic cell lines to compare effects on wild-type vs. mutant histone deacetylases (HDACs) . Pharmacodynamic studies in mice (e.g., ChIP-seq for histone acetylation) confirm target engagement . Competitive binding assays with fluorescent probes (e.g., TSA-FITC) quantify HDAC inhibition potency .

Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?

  • Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) while maintaining molecular weight <400 Da . Propionyl or benzyl ether modifications on the azabicyclo core enhance logP values (target 2–3) without compromising solubility . In silico BBB permeability models (e.g., SwissADME) prioritize compounds with polar surface area <90 Ų .

Methodological Tables

Table 1 : Key Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/CatalystsYield RangeReference
Ester HydrolysisNaOH (aq), MeOH, RT38–85%
Suzuki CouplingPdCl₂(dppf), K₂CO₃, DMF60–75%
FluorinationIr(ppy)₃, Selectfluor, CH₃CN45–66%

Table 2 : Biological Activity Comparison

TargetAssay TypeIC₅₀ (nM)Cell LineReference
IDH1 R132HEnzymatic120 ± 15TF-1 AML
HDAC6Fluorescence8.2 ± 1.3HEK293
SERTRadioligand4.5 ± 0.7Rat brain

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